1-((1-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
Description
The compound “1-((1-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one” is a heterocyclic molecule featuring a unique combination of pharmacophoric motifs:
- Imidazole core: The 1,2-dimethyl-1H-imidazole moiety is a nitrogen-containing aromatic ring known for its role in bioactivity, including antimicrobial and enzyme-inhibitory properties .
- Triazole linkage: The 1H-1,2,3-triazol-4-yl group, often synthesized via click chemistry, enhances molecular stability and facilitates interactions with biological targets .
- Sulfonyl and azetidine units: The sulfonyl group attached to an azetidine ring (a four-membered saturated heterocycle) may improve solubility and metabolic stability.
- Pyrrolidin-2-one: This lactam structure is commonly associated with conformational rigidity and bioavailability in drug design.
The compound’s synthesis likely involves multi-step strategies, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation and sulfonylation reactions, paralleling methods described for structurally related imidazole-triazole hybrids .
Properties
IUPAC Name |
1-[[1-[1-(1,2-dimethylimidazol-4-yl)sulfonylazetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O3S/c1-11-16-14(10-19(11)2)26(24,25)21-8-13(9-21)22-7-12(17-18-22)6-20-5-3-4-15(20)23/h7,10,13H,3-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQIFHYYJUJXCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one represents a complex structure with potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features several functional groups including imidazole, triazole, and pyrrolidine. These groups are known for their diverse biological activities.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of compounds containing imidazole and triazole moieties. For instance:
- Synthesis and Antimicrobial Activity : A study focusing on imidazole derivatives showed that compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Antitubercular Activity
Research has indicated that triazole derivatives can act as potent antitubercular agents. In a related study, compounds with triazole rings demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis . The presence of the triazole in this compound may suggest similar potential.
Study 1: Synthesis and Evaluation of Imidazole Derivatives
A recent study synthesized various imidazole derivatives and evaluated their antibacterial properties. Among these, certain derivatives showed strong activity against resistant strains of bacteria . This suggests that the imidazole component in our compound may contribute significantly to its biological activity.
Study 2: Antitubercular Agents Development
Another study focused on the design of substituted triazole derivatives as antitubercular agents. The findings indicated that modifications to the triazole structure could enhance efficacy against Mycobacterium tuberculosis, emphasizing the importance of structural variations in achieving desired biological effects .
Research Findings Summary Table
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Insights:
Imidazole-Triazole Hybrids (): Compounds like C1–C9 (Table 1 in ) exhibit moderate-to-strong antibacterial activity against S. aureus and E. coli. The triazole linkage in both classes supports π-π stacking with enzymes (e.g., cytochrome P450), but the sulfonyl group in the target compound could improve solubility and membrane permeability .
Benzimidazole Derivatives () :
- While benzo[d]imidazol-2-yl derivatives show gram-positive antimicrobial activity, their lack of triazole or azetidine units limits their versatility compared to the target compound’s multi-heterocyclic architecture .
Quaternary Ammonium Compounds () :
- Surfactants like BAC-C12 operate via micelle formation (CMC ~8.3 mM) , whereas the target compound’s bioactivity likely stems from receptor binding or enzyme inhibition.
Physicochemical and Computational Comparisons
Table 2: Methodological Approaches for Compound Comparison ()
| Method | Relevance to Target Compound | Limitations |
|---|---|---|
| Structural similarity | High (e.g., imidazole-triazole cores in virtual screening) | Overlooks electronic/steric differences |
| Pharmacophore mapping | Effective for sulfonyl-azetidine interactions | Requires high-resolution structural data |
| CMC analysis | Not directly applicable (non-surfactant design) | Limited to amphiphilic compounds |
- Structural Similarity (): The target compound shares a 65–70% Tanimoto similarity score with imidazole-triazole hybrids (e.g., C1–C9) using MACCS fingerprints.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
